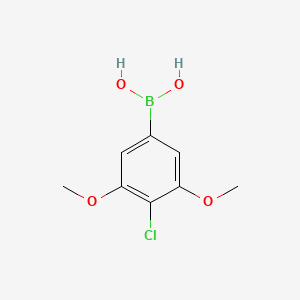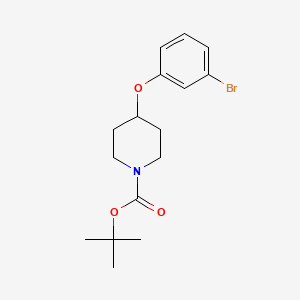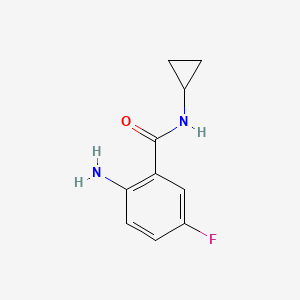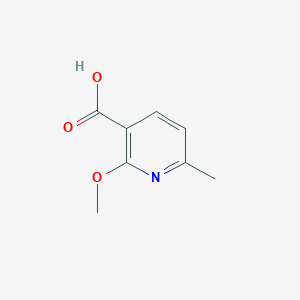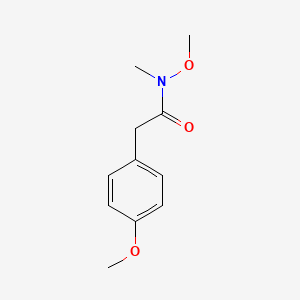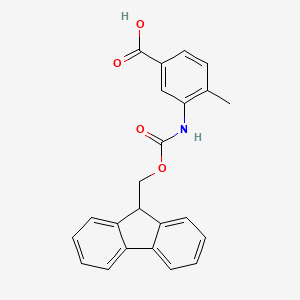
Fmoc-3-Amino-4-methylbenzoesäure
Übersicht
Beschreibung
Fmoc-3-amino-4-methylbenzoic acid is a chemical compound with the molecular formula C23H19NO4. It is commonly used in the field of organic chemistry, particularly in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-amino-4-methylbenzoic acid, which helps in the selective protection and deprotection of amino acids during peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Fmoc-3-amino-4-methylbenzoic acid is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used in solid-phase peptide synthesis to create custom peptides for research and therapeutic purposes.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions by providing synthetic peptides.
Medicine: Used in the development of peptide-based drugs and vaccines.
Wirkmechanismus
Target of Action
Fmoc-3-amino-4-methylbenzoic acid is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-3-amino-4-methylbenzoic acid acts as a protective group for the amino group during peptide synthesis . It allows for the selective addition of amino acids in peptide chains . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond .
Biochemical Pathways
The main biochemical pathway involved with Fmoc-3-amino-4-methylbenzoic acid is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis processes .
Result of Action
The result of the action of Fmoc-3-amino-4-methylbenzoic acid is the formation of peptide bonds, leading to the synthesis of peptides . This is crucial in the field of proteomics research, where understanding the structure and function of proteins is key .
Action Environment
The action of Fmoc-3-amino-4-methylbenzoic acid is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . The compound is typically stable under normal conditions, but the Fmoc group can be removed under basic conditions .
Biochemische Analyse
Biochemical Properties
Fmoc-3-amino-4-methylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is known to interact with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds during protein synthesis. Additionally, Fmoc-3-amino-4-methylbenzoic acid can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules . These interactions are essential for the accurate and efficient synthesis of peptides and proteins.
Cellular Effects
The effects of Fmoc-3-amino-4-methylbenzoic acid on various types of cells and cellular processes are significant. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Fmoc-3-amino-4-methylbenzoic acid has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other essential processes.
Molecular Mechanism
The molecular mechanism of action of Fmoc-3-amino-4-methylbenzoic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and proteins. For instance, Fmoc-3-amino-4-methylbenzoic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These binding interactions and enzyme modulations result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-amino-4-methylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-3-amino-4-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Fmoc-3-amino-4-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways and cellular processes . At higher doses, Fmoc-3-amino-4-methylbenzoic acid can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
Fmoc-3-amino-4-methylbenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances . Additionally, Fmoc-3-amino-4-methylbenzoic acid can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions are essential for the compound’s role in biochemical reactions and cellular processes.
Transport and Distribution
The transport and distribution of Fmoc-3-amino-4-methylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate the movement of small molecules into and out of cells . Once inside the cell, Fmoc-3-amino-4-methylbenzoic acid can interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
The subcellular localization of Fmoc-3-amino-4-methylbenzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . This localization is essential for the compound’s activity and function, as it allows Fmoc-3-amino-4-methylbenzoic acid to interact with its target biomolecules and exert its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-amino-4-methylbenzoic acid typically involves the coupling of 3-amino-4-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: Fmoc-3-amino-4-methylbenzoic acid can undergo nucleophilic substitution reactions where the Fmoc group is removed by treatment with a base such as piperidine.
Coupling Reactions: It is commonly used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- Fmoc-4-amino-3-methylbenzoic acid
- Fmoc-3-amino-4-(methylamino)benzoic acid
- Fmoc-3,4-diaminobenzoic acid
Uniqueness: Fmoc-3-amino-4-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence the reactivity and properties of the compound in peptide synthesis. Its methyl group at the 4-position provides steric hindrance that can affect the coupling efficiency and selectivity in peptide bond formation .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLLXICLNDZTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626574 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072901-59-7 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


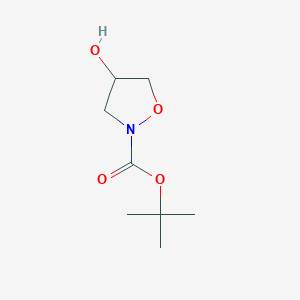
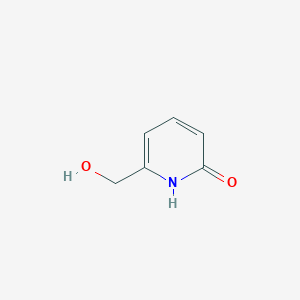


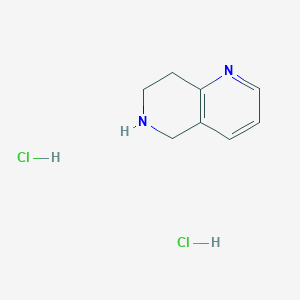
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)
